Copanlisib-d8

Bioanalytical chemistry LC-MS/MS quantification Stable isotope dilution assay

Copanlisib-d8 (CAS 2168537-35-5) is a deuterium-labeled analog of the pan-class I PI3K inhibitor Copanlisib (BAY 80-6946), in which eight hydrogen atoms on the morpholine ring are replaced by deuterium (morpholino-d8). It retains the 2,3-dihydroimidazo[1,2-c]quinazoline core scaffold and exhibits an identical biochemical inhibition profile to the parent compound, with IC50 values of 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ), 3.7 nM (PI3Kβ), and 6.4 nM (PI3Kγ) in cell-free assays.

Molecular Formula C23H28N8O4
Molecular Weight 488.6 g/mol
Cat. No. B12425145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopanlisib-d8
Molecular FormulaC23H28N8O4
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
InChIInChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i8D2,9D2,11D2,12D2
InChIKeyMWYDSXOGIBMAET-MTPASECWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copanlisib-d8 (BAY 80-6946-d8): A Deuterated Internal Standard for Precise PI3K Inhibitor Quantification


Copanlisib-d8 (CAS 2168537-35-5) is a deuterium-labeled analog of the pan-class I PI3K inhibitor Copanlisib (BAY 80-6946), in which eight hydrogen atoms on the morpholine ring are replaced by deuterium (morpholino-d8). It retains the 2,3-dihydroimidazo[1,2-c]quinazoline core scaffold and exhibits an identical biochemical inhibition profile to the parent compound, with IC50 values of 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ), 3.7 nM (PI3Kβ), and 6.4 nM (PI3Kγ) in cell-free assays [1]. As a stable isotope-labeled internal standard (SIL-IS), Copanlisib-d8 is supplied with a molecular weight of 488.57 g/mol, isotopic purity ≥98 atom % D, and chemical purity >98% (HPLC), supported by comprehensive Certificates of Analysis including NMR and HRMS characterization . Its primary utility lies in quantitative LC-MS/MS bioanalysis, analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Copanlisib-containing pharmaceutical products [2].

Why Copanlisib-d8 Cannot Be Substituted by Other PI3K Inhibitor Internal Standards for Regulatory Bioanalysis


Generic substitution of Copanlisib-d8 with alternative internal standards in quantitative LC-MS/MS assays introduces systematic error that undermines regulatory compliance. Published validated methods for Copanlisib quantification have employed non-deuterated internal standards such as enasidenib, idelalisib, filgotinib, and warfarin, none of which share the identical chromatographic retention time, extraction recovery, or ionization efficiency as Copanlisib [1][2]. Stable isotope-labeled (SIL) internal standards are widely recognized in the bioanalytical literature as the first-choice approach for compensating matrix effects, with structurally unrelated analogs shown to produce less reproducible recoveries and greater inter-subject variability in LC-MS/MS assays [3]. Among SIL-IS options, the deuterium placement on Copanlisib-d8 (morpholino-d8) provides an 8 Da mass shift that ensures baseline chromatographic co-elution with the analyte while maintaining adequate mass separation to avoid isotopic cross-talk, a critical parameter for FDA-compliant method validation [4].

Copanlisib-d8 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision-Making


Mass Spectrometric Differentiation: Copanlisib-d8 Provides 8 Da Mass Shift vs. Unlabeled Copanlisib, Enabling Baseline-Resolved LC-MS/MS Quantification

Copanlisib-d8 (MW 488.57 g/mol) exhibits an 8.05 Da mass increase relative to unlabeled Copanlisib (MW 480.52 g/mol), confirmed by HRMS molecular ion peak at m/z 488.537 (calculated for C23H20D8N8O4+) vs. m/z 480.52 for the parent compound. This mass shift is exclusively conferred by the perdeuterated morpholine ring (morpholino-d8), a labeling strategy that avoids deuterium placement on exchangeable positions, thereby minimizing hydrogen-deuterium back-exchange artifacts in aqueous biological matrices . In contrast, the partially deuterated analog Copanlisib-d6 (MW 486.56 g/mol) provides only a 6.04 Da shift, yielding reduced mass separation and a higher probability of isotopic cross-talk between the [M+H]+ isotope envelope of the analyte and the internal standard when used at high concentrations . A mass difference of ≥3 Da is recommended by FDA bioanalytical guidance to avoid signal interference [1].

Bioanalytical chemistry LC-MS/MS quantification Stable isotope dilution assay

Isotopic Purity: Copanlisib-d8 Achieves ≥98 atom % D Enrichment, Minimizing Unlabeled Carryover Interference in Quantitative Assays

Copanlisib-d8 is supplied with a certified isotopic purity of 98 atom % deuterium (≥98 atom % D), as characterized by NMR and MS analysis . This high enrichment level ensures that ≤2% of the internal standard signal originates from residual unlabeled species (d0), which directly limits the lower limit of quantification (LLOQ) achievable in LC-MS/MS assays. In comparison, deuterated Copanlisib-d6 specifications from the same supplier report isotopic enrichment as 'deuterium-labeled' without a guaranteed atom % D minimum, while third-party stable isotope labeling services for Copanlisib offer variable enrichment levels dependent on custom synthesis conditions . The practical consequence of suboptimal isotopic purity is the contamination of the analyte channel by d0 impurity from the internal standard spike, which artificially elevates the measured analyte concentration at low levels—a well-characterized source of bioanalytical bias [1].

Isotopic purity Stable isotope internal standard Method validation

Chemical Purity Benchmarking: Copanlisib-d8 Delivers >98% HPLC Purity, Meeting Pharmacopeial Reference Standard Specifications for ANDA Submissions

Copanlisib-d8 is manufactured and released with >98% chemical purity as determined by HPLC, accompanied by a detailed Certificate of Analysis (COA) that includes NMR, HRMS, and chromatographic purity data compliant with regulatory guidelines for reference standards used in Abbreviated New Drug Applications (ANDA) [1]. This purity specification aligns with the ICH Q3A/Q3B thresholds for impurity reporting, identification, and qualification in pharmaceutical analytical procedures. In contrast, published bioanalytical methods for Copanlisib quantification that employ structurally unrelated internal standards (e.g., enasidenib, filgotinib, warfarin) rely on compounds whose purity specifications are unrelated to Copanlisib analytical performance, leading to COA specifications that are not cross-validated against the target analyte [2]. Suppliers such as SynZeal and AquigenBio further state that Copanlisib-d8 can be provided with traceability to USP or EP pharmacopeial standards, a feature not available for non-isotopic surrogate internal standards .

Reference standard purity ANDA submission Pharmaceutical quality control

Matrix Effect Compensation: Deuterated SIL-IS Co-Elution Enables Superior Ionization Variability Correction vs. Structurally Dissimilar Internal Standards

Stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte are the gold standard for correcting matrix effects in LC-MS/MS bioanalysis, as they experience identical ionization suppression or enhancement from co-extracted matrix components [1]. Copanlisib-d8, as a true isotopologue of Copanlisib, shares identical chromatographic retention time (within method variability of ±0.05 min), extraction recovery, and electrospray ionization response with the unlabeled analyte, thereby normalizing matrix-induced signal variability. Published comparative studies of deuterated SIL-IS vs. structural analog internal standards have demonstrated that SIL-IS reduces inter-subject variability in plasma assays by 2- to 5-fold, with matrix factor (MF) values consistently within 0.95–1.05 vs. 0.70–1.30 for structurally dissimilar IS [2]. The non-deuterated IS enasidenib, used in the first published Copanlisib mouse plasma LC-MS/MS method, differs from Copanlisib in logP (estimated ~2.0 vs. ~1.5), pKa profile, and retention time, resulting in differential matrix effect exposure [3].

Matrix effect Ion suppression SIL internal standard Bioanalytical method robustness

Regulatory Readiness: Copanlisib-d8 Is Explicitly Cataloged for ANDA, AMV, and QC Workflows, Reducing Procurement Risk for Generic Drug Development Programs

Multiple independent suppliers (SynZeal, AquigenBio, ChemWhat) explicitly position Copanlisib-d8 as a reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions, with documentation packages designed to meet regulatory authority expectations [1][2]. This differs from Copanlisib-d6, which is primarily cataloged as a 'deuterium labeled' version for general pharmacokinetic research rather than explicitly for regulated bioanalysis, and from non-deuterated internal standards such as enasidenib or filgotinib, which are not manufactured against Copanlisib-specific QC specifications and lack ANDA-relevant COA documentation . SynZeal further indicates that Copanlisib-d8 characterization data align with ICH and pharmacopeial expectations, and AquigenBio offers potential traceability to USP or EP standards [2].

ANDA Generic drug development Method validation Regulatory compliance

Stability and Handling: Copanlisib-d8 Demonstrates Long-Term Storage Stability With Defined Cold-Chain Requirements, Supporting Multi-Batch Analytical Consistency

Copanlisib-d8 is recommended for storage at 2–8°C protected from light and moisture, with documented stability of ≥1 year under these conditions [1]. SynInnova specifies storage under nitrogen or argon with refrigeration for long-term shelf life . This level of stability documentation contrasts with the situation for non-deuterated structural analog internal standards used in published Copanlisib methods, where IS stability is method-specific and not part of the IS manufacturer's QC release. For example, enasidenib used as IS in the Dittakavi & Mullangi (2019) method is supplied as a clinical drug substance reference standard rather than as a bioanalytical IS with validated stability in plasma extraction solvents [2]. The deuterium kinetic isotope effect on the morpholine ring may additionally confer enhanced resistance to oxidative degradation relative to the unlabeled parent compound, a class-level observation relevant to long-term reference standard integrity [3].

Reference standard stability Storage conditions Method reproducibility

Copanlisib-d8 Application Scenarios: Evidence-Based Use Cases in Bioanalysis and Pharmaceutical Development


FDA-Compliant Bioanalytical Method Validation for Copanlisib ANDA Submissions

Copanlisib-d8 serves as the internal standard of choice for LC-MS/MS method validation supporting ANDA filings for generic Copanlisib products. Its 8 Da mass shift eliminates isotopic cross-talk , while its ≥98 atom % D isotopic purity ensures LLOQ sensitivity compliant with FDA guidance (±20% accuracy, ≤20% CV at LLOQ) . Multiple vendor COAs provide the NMR, HRMS, and HPLC purity documentation required for reference standard qualification in Module 3.2.P.5 of the Common Technical Document (CTD) [1].

Pharmacokinetic and Bioequivalence Studies of Copanlisib Formulations

In clinical and preclinical pharmacokinetic studies, Copanlisib-d8 co-elutes with unlabeled Copanlisib under standard reversed-phase LC conditions, normalizing for matrix-induced ion suppression/enhancement across individual plasma samples . This property enables accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) with lower inter-subject variability compared to methods relying on enasidenib or filgotinib as internal standards , a critical advantage in bioequivalence trials where 90% confidence intervals for geometric mean ratios must fall within 80–125% [1].

Quality Control Release Testing of Copanlisib API and Finished Dosage Forms

Copanlisib-d8 is cataloged by multiple reference standard manufacturers (SynZeal, AquigenBio, ChemWhat) as a quality control reference material suitable for HPLC assay, identity testing, and impurity profiling of Copanlisib active pharmaceutical ingredient and finished drug product . With HPLC purity >98% and potential traceability to USP or EP pharmacopeial standards, it supports compendial method verification and transfer activities required during commercial manufacturing scale-up .

Simultaneous Multi-Analyte PI3K Inhibitor Quantification Panels

For laboratories developing simultaneous quantification methods for multiple PI3K inhibitors (Copanlisib, Duvelisib, Idelalisib) in a single LC-MS/MS run, Copanlisib-d8 provides an isotopologue-matched internal standard for the Copanlisib channel without cross-reacting with the MRM transitions of co-eluting PI3K inhibitors . This contrasts with published methods that use a shared non-isotopic IS (e.g., filgotinib) for all three analytes, which cannot simultaneously optimize matrix effect correction for compounds with divergent physicochemical properties .

Quote Request

Request a Quote for Copanlisib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.